molecular formula C8H10BrN3O B13694135 4-(6-Bromo-4-pyridazinyl)morpholine

4-(6-Bromo-4-pyridazinyl)morpholine

Cat. No.: B13694135
M. Wt: 244.09 g/mol
InChI Key: XJZHPXLALNQHEB-UHFFFAOYSA-N
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Description

4-(6-Bromo-4-pyridazinyl)morpholine is a heterocyclic compound featuring a pyridazine core substituted with bromine at position 6 and a morpholine group at position 4. This compound has a molecular formula of C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol, with a purity of 95% .

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

4-(6-bromopyridazin-4-yl)morpholine

InChI

InChI=1S/C8H10BrN3O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2

InChI Key

XJZHPXLALNQHEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-4-pyridazinyl)morpholine typically involves the reaction of 6-bromo-4-chloropyridazine with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

6-Bromo-4-chloropyridazine+Morpholine4-(6-Bromo-4-pyridazinyl)morpholine\text{6-Bromo-4-chloropyridazine} + \text{Morpholine} \rightarrow \text{4-(6-Bromo-4-pyridazinyl)morpholine} 6-Bromo-4-chloropyridazine+Morpholine→4-(6-Bromo-4-pyridazinyl)morpholine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-4-pyridazinyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinylmorpholine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(6-Bromo-4-pyridazinyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Bromo-4-pyridazinyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(6-Bromopyridazin-3-yl)morpholine and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Notes
4-(6-Bromopyridazin-3-yl)morpholine Pyridazine Br at C6, morpholine at C3 C₈H₁₀BrN₃O 244.09 927673-86-7 95% purity; potential synthetic intermediate
4-(5-Bromo-2-pyrazinyl)morpholine Pyrazine Br at C5, morpholine at C2 C₈H₁₀BrN₃O 244.09 955050-08-5 98% purity; pyrazine core alters electronic properties
VPC-14449 Thiazole/Imidazole 2,4-dibromoimidazole at C4 C₁₀H₁₂Br₂N₄OS 416.10 N/A Corrected structure (originally misassigned); inhibits DNA-binding domains
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine Benzothiadiazole Br at C7, morpholine at C4 C₁₀H₉BrN₃OS 298.17 N/A Benzothiadiazole core may confer fluorescence properties
Thieno[3,2-d]pyrimidine derivative Thienopyrimidine BrCH₂ at C6, Cl at C2 C₁₅H₁₆BrClN₃OS 418.73 N/A Bromomethyl group enables further functionalization

Structural and Functional Insights

  • Core Heterocycle Influence: Pyridazine vs. Pyrazine: Pyridazine (adjacent nitrogens) exhibits distinct electronic properties compared to pyrazine (opposite nitrogens), affecting solubility and binding interactions. Benzothiadiazole: The benzothiadiazole core in 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine is electron-deficient, making it suitable for optoelectronic applications or as a fluorophore .
  • Bromine Substituent :

    • Bromine at position 6 (pyridazine) or 7 (benzothiadiazole) enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization .
    • In VPC-14449, bromine on the imidazole ring contributes to its DNA-binding inhibition, though structural misassignment initially caused discrepancies in reported activity .
  • Morpholine Group :

    • The morpholine moiety improves pharmacokinetic properties (e.g., metabolic stability) and serves as a hydrogen-bond acceptor, enhancing target engagement .

Biological Activity

4-(6-Bromo-4-pyridazinyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H10BrN3O
  • Molecular Weight : 244.1 g/mol
  • IUPAC Name : 4-(6-bromo-4-pyridazinyl)morpholine

Biological Activity Overview

The compound has been investigated for various biological activities, primarily focusing on its antimicrobial, antioxidant, and potential antitumor properties.

Antimicrobial Activity

Research indicates that 4-(6-bromo-4-pyridazinyl)morpholine exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against a range of pathogenic microorganisms, with minimum inhibitory concentration (MIC) values indicating strong efficacy.

Microorganism MIC (µg/mL)
Staphylococcus aureus62.5
Candida albicans125
Escherichia coli250

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial properties, the compound has demonstrated noteworthy antioxidant activity. It was evaluated against standard antioxidants like butylhydroxytoluene (BHT), showing comparable efficacy in scavenging free radicals.

The mechanism by which 4-(6-bromo-4-pyridazinyl)morpholine exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to inhibit key enzymes involved in microbial metabolism and cellular oxidative stress pathways. Molecular docking studies have provided insights into its binding affinities with target proteins, suggesting a multi-target approach in its action.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in PMC evaluated the antimicrobial activity of various derivatives of pyridazine compounds, including 4-(6-bromo-4-pyridazinyl)morpholine. The findings highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, emphasizing the need for further clinical evaluations to establish therapeutic dosages and safety profiles .
  • Antioxidant Assessment :
    Another investigation focused on the antioxidant properties of this compound, where it was subjected to various assays to measure its ability to neutralize reactive oxygen species (ROS). The results indicated that it significantly reduced oxidative stress markers in cell cultures, supporting its potential use as a protective agent in oxidative stress-related diseases .
  • Potential Antitumor Activity :
    Preliminary studies have suggested that 4-(6-bromo-4-pyridazinyl)morpholine may possess antitumor activity. In vivo experiments using murine models indicated that this compound could inhibit tumor growth effectively. The underlying mechanisms are believed to involve apoptosis induction and cell cycle arrest in cancer cells .

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